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Compound of Interest

Compound Name: Linalyl propionate

Cat. No.: B093896 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction
Linalyl propionate (3,7-dimethylocta-1,6-dien-3-yl propanoate) is a naturally occurring

monoterpenoid ester widely utilized in the fragrance and flavor industries for its characteristic

fresh, floral, and slightly fruity aroma, often associated with bergamot and lavender. Its

chemical and olfactory properties are of significant interest in the development of new

consumer products and as a standard in quality control. This guide provides a comprehensive

overview of the spectroscopic data for linalyl propionate, including Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data is

presented in a structured format to facilitate easy reference and comparison, accompanied by

detailed experimental protocols for each analytical technique.
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Property Value

IUPAC Name 3,7-dimethylocta-1,6-dien-3-yl propanoate

Synonyms Linalool propionate, Linalyl propanoate

CAS Number 144-39-8

Molecular Formula C₁₃H₂₂O₂

Molecular Weight 210.32 g/mol

Appearance Colorless liquid

Boiling Point 115 °C at 10 mmHg

Density 0.895 g/mL at 25 °C

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for linalyl propionate are summarized below.

¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

5.89 dd 1H H-2

5.16 d 1H H-1a

5.05 d 1H H-1b

5.04 t 1H H-6

2.22 q 2H -CH₂- (propionate)

2.00 m 2H H-5

1.95 m 2H H-4

1.66 s 3H H-8

1.58 s 3H H-10

1.45 s 3H H-9

1.08 t 3H -CH₃ (propionate)

¹³C NMR Spectroscopic Data
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Chemical Shift (δ) ppm Assignment

173.3 C=O (ester)

144.1 C-2

131.7 C-7

124.3 C-6

112.0 C-1

82.8 C-3

41.5 C-4

27.8 -CH₂- (propionate)

25.7 C-10

22.8 C-5

22.7 C-9

17.6 C-8

9.1 -CH₃ (propionate)

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic IR absorption bands for linalyl propionate are listed below.
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Wavenumber (cm⁻¹) Intensity Assignment

2970 Strong C-H stretch (alkane)

1735 Strong C=O stretch (ester)

1460 Medium C-H bend (alkane)

1375 Medium C-H bend (alkane)

1170 Strong C-O stretch (ester)

920 Medium =C-H bend (alkene)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which aids in determining the molecular weight and structure.

m/z Relative Intensity (%) Assignment

93 100 [C₇H₉]⁺

69 60 [C₅H₉]⁺

41 45 [C₃H₅]⁺

57 40 [C₄H₉]⁺ / [C₂H₅CO]⁺

136 35 [M - C₂H₅COOH]⁺

81 30 [C₆H₉]⁺

43 25 [C₃H₇]⁺

Experimental Protocols
The following are detailed, representative protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
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Sample Preparation:

A sample of linalyl propionate (10-20 mg) is dissolved in approximately 0.6 mL of

deuterated chloroform (CDCl₃).

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Sequence: zg30 (30° pulse angle).

Number of Scans: 16.

Relaxation Delay (d1): 1.0 s.

Acquisition Time: 4.0 s.

Spectral Width: 16 ppm.

Referencing: The residual CHCl₃ signal is set to 7.26 ppm.

¹³C NMR Spectroscopy:

Instrument: Bruker Avance 100 MHz spectrometer (or equivalent).

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Sequence: zgpg30 (power-gated decoupling).

Number of Scans: 1024.
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Relaxation Delay (d1): 2.0 s.

Acquisition Time: 1.3 s.

Spectral Width: 240 ppm.

Referencing: The CDCl₃ solvent signal is set to 77.16 ppm.

Infrared (IR) Spectroscopy
Technique: Attenuated Total Reflectance (ATR).

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a diamond

ATR accessory.

Sample Preparation: A single drop of neat linalyl propionate is placed directly onto the

diamond ATR crystal.

Data Acquisition:

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16.

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to

sample analysis.

Cleaning: The ATR crystal is cleaned with isopropanol and wiped dry with a soft tissue before

and after each measurement.

Mass Spectrometry (MS)
Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

Instrument: Agilent 7890B GC coupled to an Agilent 5977A MSD (or equivalent).

GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Injection: 1 µL of a dilute solution of linalyl propionate in ethanol is injected in split mode

(split ratio 50:1).

Injector Temperature: 250 °C.

Oven Temperature Program:

Initial temperature: 60 °C, hold for 2 minutes.

Ramp: 5 °C/min to 240 °C.

Hold: 5 minutes at 240 °C.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: 35 - 350 amu.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis and

characterization of a chemical compound like linalyl propionate.
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Caption: Workflow for the spectroscopic characterization of linalyl propionate.

To cite this document: BenchChem. [Spectroscopic Profile of Linalyl Propionate: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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